4-Amino-3-butoxybenzoic acid
CAS No.: 23442-22-0
Cat. No.: VC3731714
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23442-22-0 |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 4-amino-3-butoxybenzoic acid |
| Standard InChI | InChI=1S/C11H15NO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7H,2-3,6,12H2,1H3,(H,13,14) |
| Standard InChI Key | HXPQKILUHVHNEE-UHFFFAOYSA-N |
| SMILES | CCCCOC1=C(C=CC(=C1)C(=O)O)N |
| Canonical SMILES | CCCCOC1=C(C=CC(=C1)C(=O)O)N |
Introduction
Chemical Identity
4-Amino-3-butoxybenzoic acid, also known as 3-Butoxy-4-aminobenzoic acid, is identified by the CAS registry number 23442-22-0 . This organic compound belongs to the class of substituted benzoic acids, featuring an amino group at the para position (C-4) and a butoxy group at the meta position (C-3) of the benzoic acid core structure.
The compound has a molecular formula of C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . Its structure can be represented through various notations as shown in the table below:
| Structural Representation | Notation |
|---|---|
| SMILES | O=C(O)c1cc(OCCCC)c(cc1)N |
| InChI | InChI=1S/C11H15NO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7H,2-3,6,12H2,1H3,(H,13,14) |
| InChIKey | HXPQKILUHVHNEE-UHFFFAOYSA-N |
Physical Properties
The physical properties of 4-Amino-3-butoxybenzoic acid provide essential insights into its behavior under various conditions and its potential applications. These properties have been determined through various analytical methods and theoretical calculations.
| Physical Property | Value |
|---|---|
| Molecular Weight | 209.245 g/mol |
| Boiling Point | 383.501 °C at 760 mmHg |
| Flash Point | 185.735 °C |
| Density | 1.177 g/cm³ |
| Vapor Pressure | 0 mmHg at 25 °C |
| Index of Refraction | 1.566 |
| Surface Tension | 49.391 dyne/cm |
| Molar Volume | 177.766 cm³ |
| Enthalpy of Vaporization | 66.669 kJ/mol |
The high boiling point (383.501 °C) indicates strong intermolecular interactions, likely due to hydrogen bonding capabilities from the amino and carboxylic acid functional groups . The zero vapor pressure at standard conditions suggests that the compound is non-volatile at room temperature, which has implications for its handling and storage requirements.
Chemical Properties and Structural Parameters
The chemical behavior of 4-Amino-3-butoxybenzoic acid is significantly influenced by its structural features and physicochemical properties. These parameters determine how the molecule interacts with other compounds and biological systems.
| Property | Value |
|---|---|
| ACD/LogP | 2.793 |
| Rule of 5 Violations | 0 |
| ACD/LogD (pH 5.5) | 1.94 |
| ACD/LogD (pH 7.4) | 0.24 |
| ACD/BCF (pH 5.5) | 10.98 |
| ACD/BCF (pH 7.4) | 1.00 |
| ACD/KOC (pH 5.5) | 110.71 |
| ACD/KOC (pH 7.4) | 2.22 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 3 |
| Freely Rotating Bonds | 6 |
| Polar Surface Area | 72.55 Ų |
| Molar Refractivity | 57.996 cm³ |
| Polarizability | 22.991×10⁻²⁴ cm³ |
The compound has a LogP value of 2.793, indicating moderate lipophilicity . This suggests a balanced distribution between aqueous and lipid phases, which is relevant for potential biological applications. The molecule satisfies Lipinski's Rule of 5 (with 0 violations), suggesting favorable drug-like properties if considered for pharmaceutical applications.
The significant difference between LogD values at pH 5.5 (1.94) and pH 7.4 (0.24) demonstrates the compound's pH-dependent behavior . This property indicates that the compound becomes considerably more hydrophilic at physiological pH, likely due to ionization of the carboxylic acid group.
Reactivity and Functional Group Analysis
The reactivity of 4-Amino-3-butoxybenzoic acid is primarily determined by its three main functional groups: the carboxylic acid, the amino group, and the butoxy substituent. Each of these groups contributes distinct chemical behaviors:
Carboxylic Acid Group
The carboxylic acid moiety (-COOH) is the most acidic functional group in the molecule. It can participate in typical carboxylic acid reactions including:
-
Acid-base reactions forming salts with bases
-
Esterification reactions with alcohols
-
Amide formation with amines
-
Reduction to primary alcohols
-
Decarboxylation under specific conditions
Amino Group
The amino group (-NH₂) at the para position is nucleophilic and can undergo various reactions:
-
Acylation with acid chlorides or anhydrides
-
Diazotization with nitrous acid
-
Reductive alkylation
-
Nucleophilic substitutions
-
Coordination with metal ions
Butoxy Group
Structure-Activity Relationships
The specific arrangement of functional groups in 4-Amino-3-butoxybenzoic acid creates a unique electronic distribution that influences its chemical behavior. The amino group, being electron-donating, increases the electron density of the aromatic ring, particularly at ortho and para positions. Conversely, the carboxylic acid group withdraws electrons from the ring.
The butoxy group at the meta position relative to the carboxylic acid provides steric bulk and lipophilicity without significantly affecting the electronic properties of the carboxylic acid or amino functionalities. This structural arrangement creates a molecule with distinct regions of hydrophilicity and hydrophobicity, which may be advantageous for certain applications.
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